molecular formula C9H12O2 B8716105 2,2-Trimethylenehex-4-ynoic acid CAS No. 89056-27-9

2,2-Trimethylenehex-4-ynoic acid

Cat. No.: B8716105
CAS No.: 89056-27-9
M. Wt: 152.19 g/mol
InChI Key: JPXHMRALTINDNM-UHFFFAOYSA-N
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Description

2,2-Trimethylenehex-4-ynoic acid is a synthetic carboxylic acid characterized by a unique structural framework. The molecule comprises a six-carbon chain (hex-) with a terminal carboxylic acid group (-oic acid), an alkyne (triple bond) at position 4, and a cyclopropane ring (trimethylene group) attached to the second carbon (C2). This combination of strained cyclic geometry and unsaturated bonds confers distinct reactivity and physicochemical properties.

Properties

CAS No.

89056-27-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-but-2-ynylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-2-3-5-9(8(10)11)6-4-7-9/h4-7H2,1H3,(H,10,11)

InChI Key

JPXHMRALTINDNM-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCC1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid cyclic-alkyne architecture. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Features Functional Groups Applications
2,2-Trimethylenehex-4-ynoic acid Cyclopropane at C2, alkyne at C4, carboxylic acid at C6 Cyclopropane, alkyne, carboxylic acid Synthetic intermediates, polymer precursors
Caffeic acid 3,4-Dihydroxycinnamic acid structure (propenoic acid + dihydroxybenzene) Phenolic hydroxyl, carboxylic acid Antioxidants, dietary supplements
3-Hydroxy-4-methoxycinnamic acid Methoxy and hydroxy substitutions on benzene ring Methoxy, hydroxy, carboxylic acid Cosmetic additives, flavorants
Hex-4-ynoic acid Linear alkyne (C4–C5) with terminal carboxylic acid Alkyne, carboxylic acid Click chemistry, bioconjugation

Key Observations:

Cyclopropane Influence: The strained cyclopropane ring in this compound enhances its reactivity compared to linear analogs like hex-4-ynoic acid. This strain may facilitate ring-opening reactions, useful in synthesizing complex polymers .

Alkyne vs. Aromatic Systems: Unlike caffeic acid derivatives, which rely on phenolic groups for antioxidant activity, the alkyne in this compound offers orthogonal reactivity (e.g., Huisgen cycloaddition) for targeted modifications .

Physicochemical Properties: Cyclopropane rings typically increase melting points and reduce solubility in polar solvents compared to non-cyclic analogs. For example, caffeic acid forms yellow crystals (mp ~225°C) , while this compound is predicted to exhibit higher rigidity and lower aqueous solubility.

Pharmacological Potential

The strained cyclopropane in this compound may modulate enzyme binding or stability, warranting further investigation.

Limitations and Challenges

  • Synthesis Complexity : Introducing a cyclopropane ring adjacent to an alkyne requires precise stereochemical control, increasing production costs.
  • Stability Concerns : The combined strain from cyclopropane and electron-deficient alkyne may lead to decomposition under acidic or oxidative conditions.

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